molecular formula C24H24N4O4 B15031042 butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15031042
M. Wt: 432.5 g/mol
InChI Key: YFDLQWJTIFMIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused pyrrole-quinoxaline core. Key structural features include:

  • A butyl ester group at position 3.
  • A 4-(ethoxycarbonyl)phenyl substituent at position 1.
  • An amino group (-NH₂) at position 2.

The compound’s molecular formula is inferred as C₂₅H₂₅N₄O₄ (molecular weight ≈ 445.5 g/mol), derived from structural analogs in the evidence. Pyrroloquinoxalines are studied for diverse applications, including medicinal chemistry, though specific bioactivity data for this compound remains unconfirmed in the provided evidence .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

butyl 2-amino-1-(4-ethoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C24H24N4O4/c1-3-5-14-32-24(30)19-20-22(27-18-9-7-6-8-17(18)26-20)28(21(19)25)16-12-10-15(11-13-16)23(29)31-4-2/h6-13H,3-5,14,25H2,1-2H3

InChI Key

YFDLQWJTIFMIOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate quinoxaline derivative with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amino derivatives .

Scientific Research Applications

Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

The table below compares structural features of the target compound with analogs from the evidence:

Compound Name Substituent at Position 1 Ester Group Molecular Formula Molecular Weight (g/mol) Evidence ID
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) 4-(ethoxycarbonyl)phenyl Butyl C₂₅H₂₅N₄O₄ ~445.5 -
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Benzyl Butyl C₂₂H₂₂N₄O₂ 374.44
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(ethoxycarbonyl)phenyl Methyl C₂₂H₁₉N₄O₄ 403.41
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(trifluoromethyl)phenyl Ethyl C₂₁H₁₇F₃N₄O₂ 414.38
tert-Butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(trifluoromethoxy)phenyl tert-Butyl C₂₃H₂₂F₃N₄O₃ 476.44
Butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-methoxybenzyl Butyl C₂₄H₂₅N₄O₃ 404.5
Benzyl 2-amino-1-(3-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-bromophenyl Benzyl C₂₄H₁₇BrN₄O₂ 472.05

Key Observations :

  • Substituent Diversity: The 4-(ethoxycarbonyl)phenyl group in the target compound is unique among analogs, offering a polar moiety compared to non-polar (e.g., benzyl) or electronegative (e.g., trifluoromethyl) substituents .
  • Ester Modifications : Replacing butyl with smaller esters (methyl, ethyl) reduces lipophilicity, while bulkier groups (tert-butyl) may enhance steric hindrance .
Physicochemical Properties

Calculated properties from analogs provide insights into structure-property relationships:

Property Target Compound* Methyl Ester Ethyl Ester (CF₃-substituted) tert-Butyl Ester (CF₃O-substituted) 4-Methoxybenzyl Analog
XLogP3 (lipophilicity) ~4.5 (estimated) 3.8 4.1 5.2 4.3
Hydrogen Bond Donors 1 1 1 1 1
Hydrogen Bond Acceptors 6 6 6 7 6
Topological Polar Surface Area (Ų) ~92.3 92.3 92.3 101.3 92.3

Notes:

  • The 4-(ethoxycarbonyl)phenyl group increases polarity compared to benzyl or trifluoromethyl analogs, as reflected in higher hydrogen bond acceptor counts .
  • tert-Butyl esters exhibit higher XLogP3 values, suggesting enhanced membrane permeability but reduced aqueous solubility .
Implications for Bioactivity (Theoretical)

While direct bioactivity data for the target compound is unavailable, structural trends from analogs suggest:

  • Electron-Withdrawing Groups (e.g., trifluoromethyl, ethoxycarbonyl) may improve metabolic stability by resisting oxidative degradation .

Biological Activity

Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological activity, mechanisms, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O4
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 489416-92-4

The compound features a pyrroloquinoxaline core structure, which is significant for its biological interactions. The presence of a butyl ester group, an amino group, and an ethoxycarbonyl-substituted phenyl moiety enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity
    • The compound has shown promise as an anticancer agent by interacting with molecular targets involved in tumor growth. It may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in drug development against bacterial infections .
  • Antioxidant Activity
    • Related derivatives of pyrroloquinoxaline have been evaluated for their antioxidant properties. The radical scavenging ability of these compounds positions them as potential protectors against oxidative stress .

The biological activities of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:

  • Inhibition of FGFRs : This mechanism is crucial for its anticancer effects, as FGFRs play a significant role in cell proliferation and survival.
  • Radical Scavenging : The compound's structure allows it to act as a radical scavenger, which is essential in reducing oxidative damage in cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideC29H29N5O3Contains a phenylbutan-2-yl substituent; studied for similar biological activities.
Butyl 2-amino-1-(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateC21H21N5O2Features a pyridinyl substituent; different pharmacological profile.
6-methylpyrido[2,3-b]quinoxaline derivativesVariedKnown for neuroprotective properties; structurally distinct but related in function.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays showed significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong potency .
  • Antimicrobial Testing : The compound was tested against common bacterial strains, revealing promising minimum inhibitory concentration (MIC) values that suggest effective antimicrobial action .

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should prioritize reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization steps), and catalyst selection (e.g., Pd/C for cross-coupling). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict viable pathways and reduce trial-and-error . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Intermediate purity should be monitored via TLC and 1H^1H NMR at each stage.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks.
  • IR spectroscopy for functional group verification (e.g., ester C=O stretch at ~1700 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Crystallography :
  • Single-crystal X-ray diffraction (as in ) provides definitive bond lengths, angles, and spatial conformation. For example, a similar pyrroloquinoxaline derivative was resolved in the P21_1/c space group with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 115° .

Q. What are best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to avoid photodegradation. Use anhydrous solvents (e.g., DMSO) for dissolution to minimize hydrolysis. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended before critical experiments .

Advanced Questions

Q. How can computational methods resolve contradictions between predicted and experimental reaction outcomes?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition state approximations. Strategies include:
  • Parameter Adjustment : Refine solvent models (e.g., COSMO-RS) in DFT calculations to better match experimental kinetics.
  • Feedback Loops : Use microfluidic high-throughput screening to generate experimental data for recalibrating computational models .
  • Byproduct Analysis : LC-MS and GC-MS identify side products, guiding mechanistic revisions (e.g., competing nucleophilic pathways) .

Q. What methodologies elucidate the reaction mechanism, particularly regarding byproduct formation?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 13C^{13}C-labeled reactants to track atom migration via 13C^{13}C NMR or mass spectrometry.
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate species (e.g., imine formation) during synthesis.
  • Computational Transition-State Analysis : Identify competing pathways (e.g., steric hindrance at the pyrrolo-nitrogen) using nudged elastic band (NEB) methods .

Q. How can multi-scale modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT : Analyze electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to assess solvation effects.
  • Machine Learning : Train models on existing quinoxaline reaction datasets to forecast outcomes in untested conditions (e.g., microwave-assisted synthesis) .

Data Contradiction Analysis

Q. How should researchers address inconsistent stability data under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Experimental Design : Expose the compound to buffered solutions (pH 2–12) and temperatures (4–60°C). Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Apply the Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) to extrapolate shelf-life at 25°C.
  • DSC Analysis : Determine thermal decomposition thresholds (e.g., onset at 150°C) to guide storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.